4,5-Dichloro-6-methyl-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidine
Description
4,5-Dichloro-6-methyl-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidine is a halogenated pyrimidine derivative featuring a trifluoromethyl-substituted pyridyl group at position 2 of the pyrimidine ring. Its molecular formula is C₁₂H₈Cl₂F₃N₃, yielding a molecular weight of 346.12 g/mol. The compound’s structure includes:
- 4,5-Dichloro substituents: Enhances electrophilicity and stability.
- 6-Methyl group: Contributes to steric effects and lipophilicity.
Properties
IUPAC Name |
4,5-dichloro-6-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2F3N3/c1-5-8(12)9(13)19-10(18-5)7-3-2-6(4-17-7)11(14,15)16/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSRRALZUQMMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=NC=C(C=C2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-6-methyl-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-6-methylpyrimidine and 2-(trifluoromethyl)pyridine.
Reaction Conditions: A common method involves a Suzuki-Miyaura cross-coupling reaction.
Industrial Production: On an industrial scale, the reaction conditions are optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-6-methyl-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It participates in cross-coupling reactions like Suzuki-Miyaura, forming C-C bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at elevated temperatures (50-100°C).
Major Products
Substitution Products: Amino or thiol derivatives.
Coupling Products: Various aryl or alkyl-substituted pyrimidines.
Scientific Research Applications
Antifungal Activity
Recent studies have demonstrated that derivatives of trifluoromethyl pyrimidines, including 4,5-Dichloro-6-methyl-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidine, exhibit promising antifungal properties. In vitro tests indicate that these compounds can inhibit the growth of various fungal pathogens such as:
- Botrytis cinerea
- Sclerotinia sclerotiorum
- Colletotrichum gloeosporioides
For instance, certain derivatives showed inhibition rates exceeding 80% against B. cinerea, comparable to established antifungal agents like tebuconazole .
Table 1: Antifungal Activities of Pyrimidine Derivatives
| Compound | Pathogen | Inhibition Rate (%) |
|---|---|---|
| 5b | B. cinerea | 96.76 |
| 5j | B. cinerea | 96.84 |
| 5v | S. sclerotiorum | 82.73 |
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties against agricultural pests such as Mythimna separata and Spodoptera frugiperda. The results indicate moderate to high mortality rates at concentrations around 500 μg/ml, although these rates were generally lower than those achieved with chlorantraniliprole, a leading insecticide .
Table 2: Insecticidal Activities of Pyrimidine Derivatives
| Compound | Pest | Mortality Rate (%) |
|---|---|---|
| 5a | M. separata | 86.7 |
| 5w | S. frugiperda | 90.0 |
Anticancer Activity
In the realm of oncology, compounds similar to this compound have shown anticancer potential against several human cancer cell lines including PC3 (prostate cancer) and K562 (chronic myeloid leukemia). The preliminary findings suggest that some derivatives exhibit inhibition rates up to 64% at a concentration of 5 μg/ml .
Table 3: Anticancer Activities of Pyrimidine Derivatives
| Compound | Cell Line | Inhibition Rate (%) |
|---|---|---|
| 5l | PC3 | 54.94 |
| 5n | K562 | 51.71 |
| 5v | A549 | 64.20 |
Case Study 1: Development of Antifungal Agents
In a study conducted by Du et al., novel trifluoromethyl pyrimidine derivatives were synthesized and evaluated for their antifungal activities against various pathogens affecting crops . The research highlighted the potential of these compounds as effective alternatives to traditional fungicides, emphasizing the need for further exploration into their mechanisms of action and environmental impact.
Case Study 2: Insect Resistance Management
Research on insecticidal properties has focused on integrating these compounds into pest management strategies to combat resistance development in agricultural pests . By combining these pyrimidine derivatives with existing insecticides, researchers aim to enhance efficacy while reducing the likelihood of resistance.
Mechanism of Action
The mechanism by which 4,5-Dichloro-6-methyl-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidine exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
Key structural analogs differ in substituent positions and functional groups, impacting physicochemical and biological properties.
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Properties
- Trifluoromethyl vs. Methyl : The trifluoromethyl group in the target compound increases electronegativity and metabolic stability compared to methyl-substituted analogs (e.g., 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine) .
- Pyridyl Position : The 2-pyridyl group in the target compound may enhance binding to enzymatic active sites compared to 3-pyridyl derivatives due to spatial orientation differences .
Biological Activity
4,5-Dichloro-6-methyl-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidine is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structural features, including dichloro and trifluoromethyl substituents, impart significant biological activity, making it a subject of interest in medicinal chemistry. This article reviews its biological activities, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C11H6Cl2F3N3
- Molecular Weight : 308.09 g/mol
- CAS Number : 431942-49-3
- Structure : The compound consists of a pyrimidine ring substituted with dichloro and trifluoromethyl groups, enhancing its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, facilitating interactions with intracellular targets.
Anticancer Activity
Research indicates that pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds structurally related to this compound can inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 16 | MCF-7 (breast cancer) | 0.09 ± 0.0085 |
| Compound 16 | A549 (lung cancer) | 0.03 ± 0.0056 |
| Compound 16 | Colo-205 (colon cancer) | 0.01 ± 0.074 |
| Compound 16 | A2780 (ovarian cancer) | 0.12 ± 0.064 |
These results suggest that the presence of electron-rich groups in the structure enhances anticancer efficacy compared to standard agents .
Anti-inflammatory Activity
Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Studies indicate that compounds with similar structures can inhibit COX-2 activity effectively:
| Compound | COX-2 Inhibition IC50 (µmol) |
|---|---|
| Compound 5 | 0.04 ± 0.09 |
| Compound 6 | 0.04 ± 0.02 |
| Celecoxib (control) | 0.04 ± 0.01 |
These findings highlight the potential of these compounds in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives has been explored against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | >256 |
| S. aureus | >256 |
| K. pneumoniae | >256 |
While some derivatives showed promise, further optimization is required to enhance their efficacy against specific pathogens .
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of thiazolidinone-pyrimidine derivatives on HepG2 and MCF-7 cells, revealing significant cytotoxicity at concentrations around 250 µM .
- Anti-Alzheimer's Potential : Research on pyrimidine derivatives for neuroprotective effects demonstrated that certain compounds exhibited promising inhibition of acetylcholinesterase (AChE), suggesting potential applications in Alzheimer's disease treatment .
Q & A
Q. What are the established synthetic routes for 4,5-Dichloro-6-methyl-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidine, and what are the critical optimization steps?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with halogenation and coupling. For example:
Pyridine precursor preparation : React 5-(trifluoromethyl)pyridin-2-amine with a chlorinating agent (e.g., POCl₃) to introduce reactive sites.
Pyrimidine ring formation : Use a cyclization reaction between a substituted urea and a β-diketone or equivalent under acidic conditions.
Functionalization : Introduce methyl and chloro groups via nucleophilic substitution or Friedel-Crafts alkylation.
- Optimization : Control reaction temperature (60–80°C) and stoichiometry to avoid over-chlorination. Purification via column chromatography (hexane/ethyl acetate) is critical for yield improvement .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., chloro and methyl groups). FT-IR identifies functional groups like C-Cl (600–800 cm⁻¹) and C-F (1100–1200 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₂H₈Cl₂F₃N₃).
- X-ray crystallography (via SHELXL ) resolves crystal packing and bond angles, crucial for understanding reactivity.
- Computational methods : DFT calculations (e.g., B3LYP/6-31G*) predict electronic distribution and reactive sites .
Q. What are the key reactivity patterns of this compound under nucleophilic or electrophilic conditions?
- Methodological Answer :
- Nucleophilic substitution : Chloro groups at positions 4 and 5 are reactive toward amines or thiols. For example, replace Cl with morpholine in DMF at 100°C to generate analogs.
- Electrophilic aromatic substitution : The pyridine ring’s electron-deficient nature allows for regioselective nitration or sulfonation.
- Stability : Monitor decomposition in DMSO (common solvent); use fresh solutions to avoid artifacts .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what methodologies validate its potential as an enzyme inhibitor?
- Methodological Answer :
- Target identification : Perform molecular docking (AutoDock Vina) against enzymes like thymidine phosphorylase or cyclooxygenase (COX). The trifluoromethyl group enhances binding via hydrophobic interactions .
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., 5-FU for thymidine phosphorylase).
- Cell-based assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) and compare with controls .
Q. What crystallographic insights explain the compound’s conformational stability and intermolecular interactions?
- Methodological Answer :
- Crystal structure analysis : Use SHELX to determine dihedral angles between pyrimidine and pyridyl rings. For example, a 12–15° twist reduces steric hindrance.
- Hydrogen bonding : Identify weak C–H⋯O/F interactions stabilizing the lattice.
- Thermal analysis : DSC/TGA reveals melting points (e.g., 287–293°C) correlated with crystal packing efficiency .
Q. How should researchers address contradictions in reported biological activity or synthetic yields?
- Methodological Answer :
- Reproducibility checks : Verify solvent purity (e.g., anhydrous DMF vs. commercial grades) and reaction atmosphere (N₂ vs. air).
- Data normalization : Compare bioactivity using standardized assays (e.g., fixed cell lines, passage numbers).
- Meta-analysis : Cross-reference patents (e.g., EP 4 374 877 A2 ) and peer-reviewed syntheses to identify protocol discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
